alpha-Neoclovene
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is a field dedicated to the isolation, structure elucidation, synthesis, and study of chemical substances produced by living organisms. Within this vast domain, terpenoids represent one of the largest and most diverse classes of compounds. Alpha-Neoclovene, as a sesquiterpene, is a prime example of the intricate molecular architectures that nature can produce. The study of such compounds is fundamental to understanding the chemical ecology of plants and discovering new molecules with potential applications.
The structural complexity of this compound, characterized by its fused ring system, makes it an interesting target for synthetic chemists. The synthesis of this compound can be achieved through the acid-catalyzed rearrangement of β-caryophyllene, a readily available bicyclic sesquiterpene. chemicalbook.comnih.gov This transformation highlights the fascinating chemical relationships and potential biosynthetic pathways that connect different natural products.
Significance of Diterpenoids in Bioactive Molecule Discovery
While this compound is a sesquiterpene (C15), it is part of the larger family of terpenoids, which also includes diterpenoids (C20). Diterpenoids have garnered significant attention in the scientific community due to their wide range of biological activities. These compounds have been isolated from various natural sources, including plants, fungi, and marine organisms, and have demonstrated promising pharmacological properties.
Research into diterpenoids has led to the discovery of molecules with anti-inflammatory, antimicrobial, and other significant bioactivities. This success in diterpenoid research underscores the importance of exploring the full spectrum of terpenoids, including sesquiterpenes like this compound, for novel bioactive compounds. The structural diversity within the terpenoid family provides a rich scaffold for the development of new therapeutic agents and other valuable chemical products.
Historical Perspective on this compound Research
The history of this compound research is intrinsically linked to the broader investigation of the chemical constituents of Panax ginseng, a plant with a long history of use in traditional medicine. nih.gov Early studies on ginseng focused on identifying the compounds responsible for its characteristic aroma and potential therapeutic effects. Through techniques like gas chromatography-mass spectrometry (GC-MS), scientists were able to identify numerous volatile compounds in ginseng essential oil, including this compound. ekosfop.or.krasianpubs.org
Initial research focused on the isolation and structural elucidation of this novel sesquiterpene. The determination of its complex tricyclic structure was a significant achievement in natural product chemistry. Subsequent research has explored its synthesis, often as part of broader studies on the chemical transformations of other terpenes like caryophyllene. nih.gov While the biological activities of ginseng essential oil as a whole have been investigated, specific research focusing solely on the bioactivity of isolated this compound is more limited. However, its presence in a plant with such a rich history of medicinal use continues to make it a compound of interest for further scientific inquiry.
Detailed Research Findings
Recent analytical studies have continued to quantify the presence of this compound in various ginseng samples. For instance, analyses of fresh Panax ginseng root essential oil have shown this compound to be a primary constituent, with its peak area percentage reaching up to 7.78%. ekosfop.or.kr The composition of the essential oil can vary depending on the region of cultivation, but this compound remains a consistently identified component. asianpubs.orgresearchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol chemicalbook.com |
| Appearance | Liquid |
| Density | 0.951 g/mL at 20 °C chemicalbook.com |
| Boiling Point | 256.5±7.0 °C (Predicted) chemicalbook.com |
| Refractive Index | n20/D 1.508 chemicalbook.com |
| Optical Activity | [α]20/D −79±2°, neat |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQJJWNFDNQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C13CCC2C(C3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence, Isolation, and Distribution of Alpha Neoclovene
Natural Sources and Habitats of Alpha-Neoclovene
This compound has been identified as a constituent in several plant species, primarily belonging to families known for their rich sesquiterpene content. It is a component of the volatile organic compounds (VOCs) and essential oils of certain plants.
Panax ginseng: this compound has been reported in Panax ginseng (Asian ginseng) thegoodscentscompany.comnih.gov. This plant is native to the temperate regions of China, Korea, and Japan, and is cultivated worldwide for its medicinal properties.
Pittosporum tobira: This species, commonly known as Japanese pittosporum or mock orange, has been found to contain this compound in its roots and essential oils nih.gov. Pittosporum tobira is native to Japan, Korea, and China but is widely cultivated as an ornamental plant in temperate and Mediterranean climates.
Burkea africana: this compound has also been detected in the volatile emissions of Burkea africana, a tree species found in savannas and woodlands across tropical and southern Africa d-nb.info.
Sesquiterpenes, as a broad class, are prevalent in many plant families, with the Asteraceae (daisy) family being particularly rich in these compounds, often featuring them in their essential oils and resins nih.govsci-hub.senanobioletters.comresearchgate.netbanglajol.info. While this compound itself may not be as ubiquitously studied as some other sesquiterpenes, its presence in these diverse plant sources highlights its natural occurrence.
Advanced Isolation Methodologies for this compound from Biological Matrices
The isolation and purification of sesquiterpenes like this compound from complex biological matrices typically involve a combination of extraction, fractionation, and chromatographic techniques. Given their often low concentrations and structural diversity, advanced methodologies are crucial for obtaining pure compounds.
Extraction: Initial extraction of volatile compounds often utilizes techniques such as hydrodistillation or steam distillation to obtain essential oils. For less volatile or bound compounds, solvent extraction using polar or semi-polar solvents like ethanol, methanol (B129727), ethyl acetate, or dichloromethane (B109758) is employed nih.govnih.govgoogle.comresearchgate.netnih.gov. Solid-phase microextraction (SPME) is also a valuable, solvent-free technique for volatile organic compounds nih.govscielo.br.
Fractionation: Crude extracts are typically subjected to fractionation to separate compounds based on polarity. This can involve liquid-liquid partitioning or column chromatography using stationary phases like silica (B1680970) gel or macroporous resins researchgate.netbioline.org.br.
Chromatographic Purification: High-performance liquid chromatography (HPLC) is a cornerstone for the purification and analysis of sesquiterpenes due to its resolution capabilities nih.govbioline.org.brturkjps.orgresearchgate.net. Techniques such as High-Speed Counter-Current Chromatography (HSCCC) have also proven effective for isolating sesquiterpene lactones and other complex sesquiterpenes, offering advantages like preventing irreversible adsorption to solid supports nih.govbioline.org.brresearchgate.net. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is indispensable for the separation, identification, and quantification of volatile sesquiterpenes like this compound nih.govnih.govnih.govresearchgate.netnih.govscielo.brresearchgate.netacgpubs.orgresearchgate.net. Other advanced techniques include Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FT-IR) and various mass spectrometry coupling methods (e.g., GC-MS-MS, HPLC-MS) researchgate.net.
Table 1: Common Isolation and Analysis Techniques for Sesquiterpenes
| Technique | Description | Application to Sesquiterpenes/Alpha-Neoclovene |
| Hydrodistillation/Steam Distillation | Method to extract volatile oils from plant material using steam. | Primary method for obtaining essential oils containing volatile sesquiterpenes like this compound. banglajol.infonih.govresearchgate.netacademicjournals.org |
| Solvent Extraction | Using polar or semi-polar solvents (e.g., ethanol, methanol, ethyl acetate) to extract compounds from plant matrices. | Used for extracting sesquiterpenes, including less volatile ones, from plant tissues. nih.govnih.govgoogle.comresearchgate.netnih.govbioline.org.br |
| Solid-Phase Microextraction (SPME) | A solvent-free technique for extracting volatile and semi-volatile compounds. | Effective for capturing volatile sesquiterpenes like this compound from plant materials or headspace. nih.govscielo.br |
| Column Chromatography | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Used for initial fractionation and purification of sesquiterpenes from crude extracts. nih.govnih.govresearchgate.netbioline.org.br |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation technique based on liquid mobile phase and solid stationary phase. | Widely used for purification and quantification of sesquiterpenes due to its high resolving power. nih.govbioline.org.brturkjps.orgresearchgate.net |
| High-Speed Counter-Current Chromatography (HSCCC) | A support-free liquid-liquid partition chromatography technique. | Efficient for large-scale isolation of sesquiterpenes, avoiding issues associated with solid supports. nih.govbioline.org.br |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful hyphenated technique for separating and identifying volatile compounds based on their mass-to-charge ratio. | Standard method for identifying and quantifying volatile sesquiterpenes like this compound in essential oils and plant extracts. nih.govnih.govnih.govnih.govscielo.brresearchgate.netacgpubs.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectroscopic technique used to determine the structure and purity of isolated compounds. | Essential for structural elucidation and confirmation of sesquiterpenes, including this compound. nih.govnih.govresearchgate.netbioline.org.br |
Geographical Distribution Patterns and Chemotaxonomic Significance of this compound
The geographical distribution of this compound is intrinsically linked to the distribution of the plant species in which it is found. As noted, it occurs in Panax ginseng, which is primarily found in East Asia (China, Korea, Japan) thegoodscentscompany.comnih.gov, and in Pittosporum tobira, native to East Asia but cultivated globally nih.gov. Its presence in Burkea africana points to its occurrence in African savannas d-nb.info.
Table 2: Reported Plant Sources of this compound
| Plant Species | Family | Part(s) Analyzed | Reported Presence of this compound | Primary Geographical Origin/Habitat |
| Panax ginseng | Araliaceae | Not specified | Detected | East Asia (China, Korea, Japan); cultivated globally |
| Pittosporum tobira | Pittosporaceae | Roots, Essential Oil | Detected | East Asia (Japan, Korea, China); cultivated in temperate climates |
| Burkea africana | Fabaceae | Volatile Emissions | Detected | Tropical and Southern Africa (Savannas, Woodlands) |
Compound List:
this compound
Alantolactone
Isoalantolactone
Spathulenol
α-Bisabolol oxide B
α-Bisabolone oxide A
α-Bisabolol oxide A
(E/Z)-en-yn-dicycloether
Ixerin Z1
Ixerin Z
11,13α-dihydroixerin Z
Eupatoriopicrin
Estafietin
Eupahakonenin B
Minimolide
4α,5α-epoxyinuviscolide
Graveolide
Carabrone
Dehydrocostus lactone
α-Humulene
β-Caryophyllene
Limonene
α-Pinene
Camphene
Copaene
α-Cadinene
γ-Cadinene
β-Cadinene
δ-Cadinene
α-Copanene
Germacrene D
Caryophyllene oxide
Phytol
Longifololacetate
Sclareoloxide
Neoisolongifolene
β-Elemene
β-Eudesmol
Ledol
Guaiol
Thujopsene-13
Dimethoxydurene
γ-Eudesmol
α-Gurjunene
β-Gurjunene
α-Amorphene
Alloaromadendrene
α-Muurolene
Δ-Cadinene
α-Himalchalene
Ugandensidial
Cinnamolide-3β-acetate
Culmorin
Viridiflorol
Globulol
Epi-globulol
Myracrodruon urundeuva
α-Acoradiene
cis-Muurola-4(14),5-diene
Cumacrene
Arromadendrene oxide
Cycloisolongifolene, 8,9-dehydro
3-Adamantanecarboxylic acid, phenylester
Carotol
Cyclobexene, 1-(2-methyl-2-cyclopentenyl)-1-
Adamantane, cyclopropyledene
Isopatchoulane
Neoclovene-(I)
Isoaromadendrene epoxide
Biosynthetic Pathways of Alpha Neoclovene
Enzymology of Diterpene Cyclization in alpha-Neoclovene Formation
The formation of this compound, like other sesquiterpenes, is initiated by the cyclization of farnesyl pyrophosphate (FPP). This process is catalyzed by a class of enzymes known as terpene synthases (TPSs). These enzymes are responsible for the intricate folding and cyclization of the linear FPP precursor, leading to the formation of carbocation intermediates that undergo further rearrangements and cyclizations to yield the final sesquiterpene skeleton. Specifically, diterpene cyclization in this compound formation involves the action of sesquiterpene cyclases. Research has identified specific terpene synthases, such as EC38-CS and CO27-CS from certain fungal species, which are capable of producing this compound, alongside other sesquiterpenes like β-cubebene and thujopsene (B1203592) google.comnih.gov. The mechanism typically involves the ionization of FPP to form a carbocation, followed by intramolecular electrophilic attacks and deprotonations, driven by the enzyme's active site google.comnih.gov. These enzymes often possess conserved motifs, such as the DDXXD motif, which are critical for substrate binding and catalysis nih.govosti.gov.
Precursor Incorporation and Tracer Studies in this compound Biosynthesis
Genetic and Molecular Biology of this compound Biosynthesis
Chemoenzymatic Approaches to this compound Derivatives
Chemoenzymatic synthesis offers a powerful strategy to generate novel terpene derivatives by combining the selectivity of enzymes with the versatility of chemical synthesis. While direct chemoenzymatic synthesis of this compound derivatives is not explicitly detailed in the provided snippets, the broader field of terpene synthesis highlights this approach. For instance, supramolecular capsule catalysis has been employed to access novel terpenoid skeletons, including neoclovene (B12056202) derivatives, by modifying cyclization precursors and utilizing catalytic systems that mimic enzymatic activity researchgate.net. Furthermore, research into the biosynthesis of related compounds like presilphiperfolanols has involved both chemical rearrangements of precursors like β-caryophyllene under acidic conditions, which can yield products like this compound, and enzymatic studies nih.govcaltech.edu. The general principle of chemoenzymatic synthesis involves using enzymes for specific, challenging steps (like stereoselective cyclizations or modifications) while employing chemical methods for other transformations, allowing for the creation of diverse molecular structures nih.govfrontiersin.orgnih.govchemistryviews.org. This approach could be applied to generate this compound analogs by modifying the substrate or using enzymes with altered specificities.
Structural Elucidation and Stereochemical Determination of Alpha Neoclovene
Advanced Spectroscopic Methodologies for alpha-Neoclovene
Spectroscopic techniques provide critical, non-destructive means to probe molecular structure by analyzing how molecules interact with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is paramount for establishing the connectivity of atoms within this compound. ¹H NMR spectra reveal the different types of protons and their chemical environments, indicated by their chemical shifts, and their proximity to other protons through spin-spin coupling, which manifests as splitting patterns. ¹³C NMR spectra provide information on the carbon skeleton, identifying distinct carbon environments and their hybridization states. studypug.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for confirming the proposed structure by establishing direct (HSQC) and long-range (HMBC) correlations between protons and carbons. google.comstudypug.comnptel.ac.in For differentiating stereoisomers, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable, as they detect through-space proximity between protons, thereby providing insights into the relative stereochemistry of substituents. Subtle differences in chemical shifts and coupling constants between diastereomers can also be diagnostic. nptel.ac.in
Mass Spectrometry (MS) provides crucial data regarding the molecular weight and elemental composition of this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for volatile organic compounds. The molecular ion peak (M⁺) confirms the molecular mass, and high-resolution MS (HRMS) can determine the exact molecular formula. nih.govnih.govnih.gov Fragmentation patterns observed in the mass spectrum offer further structural clues, as specific bonds cleave predictably upon ionization, yielding characteristic fragment ions. For this compound, GC-MS analysis can identify its presence within a mixture and provide characteristic mass-to-charge ratios (m/z) of fragment ions, such as those around m/z 161 and 105, aiding in its identification. nih.govnih.govmdpi.com
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is specifically employed to determine the absolute configuration of chiral molecules like this compound. These techniques measure the differential absorption of left and right circularly polarized light by chiral centers. The resulting CD spectra exhibit characteristic absorption bands related to electronic transitions within the molecule, the sign and shape of which are directly correlated with the molecule's absolute stereochemistry. By comparing experimental CD spectra with those of known compounds or with theoretically calculated spectra, the absolute configuration of this compound can be assigned. researchgate.net
Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in this compound by analyzing molecular vibrations. IR spectroscopy detects the absorption of infrared radiation by specific bonds, leading to characteristic absorption bands for functional groups such as C-H stretches (aliphatic and olefinic) and C=C double bonds. studypug.com Raman spectroscopy, which measures the inelastic scattering of light, is sensitive to vibrations that involve a change in polarizability, often including C-C stretching modes and symmetric vibrations. Together, these techniques confirm the presence of the hydrocarbon framework and any specific unsaturation within this compound.
Computational Approaches in this compound Stereochemical Assignment
Computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly utilized to support and validate experimental structural determinations. DFT calculations can predict various spectroscopic properties, including NMR chemical shifts, IR/Raman vibrational frequencies, and CD spectra for proposed stereoisomers of this compound. researchgate.net By comparing these calculated properties with experimental data, researchers can assign the correct relative and absolute stereochemistry. For instance, matching predicted ¹³C NMR chemical shifts to experimental values or correlating calculated CD spectra with observed spectral features helps confirm the proposed structure. These computational tools are invaluable for resolving ambiguities and providing a deeper understanding of molecular behavior.
Total Chemical Synthesis of Alpha Neoclovene and Analogues
Strategic Approaches to alpha-Neoclovene Total Synthesis
While a complete de novo total synthesis of this compound is not extensively reported, the established synthesis from β-caryophyllene provides insights into strategic approaches for constructing complex polycyclic systems.
Retrosynthetic Analysis and Key Disconnections in this compound Synthesis
In the context of the synthesis of this compound from β-caryophyllene, a "retrosynthetic" approach would focus on understanding the carbocation intermediates and the bond-forming/breaking events that lead to the final tricyclic structure. The key transformation involves the protonation of β-caryophyllene, leading to a series of carbocation rearrangements. These rearrangements are driven by the formation of more stable carbocation species, ultimately culminating in the neoclovene (B12056202) skeleton. Key disconnections, in this sense, are not about building blocks but about the breaking of specific bonds within the β-caryophyllene framework to form intermediate carbocations, which then cyclize or rearrange. The initial protonation site on β-caryophyllene is a critical starting point for this cascade.
Divergent Synthetic Routes to this compound Scaffolds
The acid-catalyzed rearrangement of β-caryophyllene can yield various products, including this compound, depending on the reaction conditions and the specific carbocation pathways followed rsc.org. This inherent divergence means that optimizing conditions to selectively favor this compound formation is a key strategic consideration. While not strictly "divergent synthetic routes" in the sense of building different structures from a common intermediate, the reaction conditions can be tuned to favor the formation of the neoclovene skeleton over other possible rearranged products. For instance, controlling acid concentration, temperature, and solvent can influence the cascade of rearrangements.
Enantioselective and Diastereoselective Synthesis of this compound
The synthesis of this compound from β-caryophyllene typically starts with enantiomerically pure or enriched β-caryophyllene, which is itself a chiral molecule. The subsequent rearrangement process must therefore be considered in terms of its stereochemical outcome. Studies by McKillop et al. rsc.org have provided support for the relative configuration assigned to neoclovene, suggesting that the stereochemical integrity of the starting material plays a crucial role in the stereochemistry of the product. While the rearrangement itself may not introduce new stereocenters in a controlled manner, understanding the stereochemical fate of the original chiral centers in β-caryophyllene is essential for obtaining the correct enantiomer of this compound. Achieving high enantioselectivity in the synthesis of the starting β-caryophyllene is paramount, as the rearrangement typically preserves the existing stereochemistry or leads to predictable stereochemical outcomes based on carbocation stability.
Development of Novel Methodologies Inspired by this compound Synthesis
The study of carbocation rearrangements, such as those leading to neoclovene from caryophyllene, has contributed to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies for constructing complex polycyclic terpenoids. The ability to control or predict the outcome of such intricate rearrangements has inspired chemists to design reactions that mimic these natural processes. For example, research into these rearrangements has shed light on the principles governing Wagner-Meerwein shifts, 1,2-hydride shifts, and cyclization events, which are broadly applicable in the synthesis of other complex natural products. The identification of specific carbocation intermediates and their subsequent transformations provides a blueprint for designing synthetic routes that utilize similar cascade reactions.
Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies
While the primary focus has been on the synthesis of this compound itself, the methodologies developed for its preparation from β-caryophyllene could, in principle, be adapted for the synthesis of analogues. By modifying the starting β-caryophyllene or by altering the rearrangement conditions (e.g., using different Lewis acids or Brønsted acids, or employing specific catalysts), it might be possible to generate derivatives with modified carbon skeletons or functional groups. Such modifications are crucial for structure-activity relationship (SAR) studies, allowing researchers to probe how changes in molecular structure affect biological activity or material properties. For instance, introducing functional groups onto the β-caryophyllene precursor or selectively quenching intermediate carbocations could lead to novel neoclovene derivatives.
Reactivity, Transformations, and Derivatization of Alpha Neoclovene
Mechanistic Studies of alpha-Neoclovene Chemical Transformations
The chemical transformations of this compound are often studied in the context of its formation from precursors like β-caryophyllene. Acid-catalyzed rearrangements of β-caryophyllene are known to yield complex mixtures, from which this compound is isolated as a significant product caltech.edunih.gov. Studies have delved into the mechanistic pathways governing these rearrangements, employing computational methods such as molecular mechanics and quantum-chemical calculations to elucidate the formation of its intricate tricyclic skeleton caltech.eduresearchgate.net. Specifically, the rearrangements of neoclovene (B12056202) epoxides in acidic media have been investigated, with pathways for ketone formation derived from theoretical calculations researchgate.net. The ICAR program has also been utilized to understand the carbocationic rearrangement mechanisms involved in the structural elucidation of neoclovene researchgate.net. These studies highlight the propensity of this compound's structural class to undergo skeletal rearrangements under acidic conditions, often leading to diverse product distributions that are sensitive to reaction parameters caltech.edunih.gov.
Table 6.1.1: Mechanistic Studies of Sesquiterpene Rearrangements
| Precursor/Intermediate | Reaction Conditions | Observed Products (Examples) | Mechanistic Study Focus | Computational Methods Used | Citation(s) |
| β-Caryophyllene | Acidic media | α-Neoclovene, Clovene, β-Caryolanol | Skeletal rearrangements, carbocationic pathways | Molecular mechanics, Quantum-chemical calculations | caltech.edunih.govresearchgate.net |
| Neoclovene Epoxides | Acidic media (e.g., solid superacid ZrO₂/SO₄²⁻, formic acid) | Ketones, rearranged skeletons | Pathway elucidation for ketone formation | Molecular mechanics, Quantum-chemical calculations | researchgate.net |
Regioselective and Stereoselective Chemical Modifications of this compound
The polycyclic structure of this compound, featuring a trisubstituted alkene, offers sites for regioselective and stereoselective chemical modifications. While direct examples of this compound modifications are not extensively detailed in the provided literature, studies on related sesquiterpenes and synthetic intermediates provide insights into potential transformations. For instance, regioselective radical hydrobromination of terminal C=C bonds has been employed in the synthesis of related tricyclic cores caltech.edunih.gov. Furthermore, diastereoselective epoxidation of tricyclic olefins, followed by stereospecific epoxy-keto rearrangements catalyzed by Lewis acids like ZnBr₂, demonstrates the potential for controlled stereochemical outcomes in the functionalization of similar molecular architectures nih.gov. The regioselectivity and stereoselectivity of nucleophilic reactions on epoxides, as well as the activation of epoxy rings by chiral catalysts, are also areas considered in the broader context of neoclovene chemistry researchgate.net. These methodologies suggest that selective functionalization of this compound's double bond or subsequent epoxide intermediates could be achieved.
Table 6.2.1: Representative Regio- and Stereoselective Modifications in Related Sesquiterpene Chemistry
| Reaction Type | Substrate (Analogue) | Reagents/Conditions | Selectivity Achieved | Yield (Example) | Citation(s) |
| Radical Hydrobromination | Tricyclic olefin (related to neoclovene core) | NBS/radical initiator (e.g., AIBN) | Regioselective | N/A | caltech.edunih.gov |
| Epoxidation | Tricyclic olefin (related to neoclovene core) | Mg(m-CPBA) or m-CPBA | Diastereoselective | 97% (MMPP) | nih.gov |
| Epoxy-Keto Rearrangement | Tricyclic epoxide (from above) | ZnBr₂ | Stereospecific | 94% | nih.gov |
| Nucleophilic Addition | Epoxides (general consideration for neoclovene chemistry) | Various nucleophiles, potentially with chiral catalysts | Regio- & Stereoselective | N/A | researchgate.net |
Covalent Derivatization Strategies for this compound Probes and Bioconjugates
While specific covalent derivatization strategies for creating this compound probes or bioconjugates are not extensively documented in the provided literature, it is noted that synthetic routes to neoclovene derivatives can yield products with functional groups amenable to further modification researchgate.netresearchgate.net. The presence of a trisubstituted alkene in this compound's structure provides a primary site for functionalization. Common strategies for derivatizing alkenes include:
Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) can yield epoxides, which are reactive intermediates for nucleophilic ring-opening reactions. These reactions can introduce diverse functionalities, such as alcohols or amines, which can then be further elaborated for conjugation.
Dihydroxylation: Osmium tetroxide (OsO₄) or other dihydroxylation reagents can convert the alkene into a vicinal diol, providing two hydroxyl groups for esterification or etherification.
Hydroboration-Oxidation: This process can convert the alkene into an alcohol, typically with anti-Markovnikov regioselectivity, offering a site for conjugation.
Ozonolysis: Oxidative or reductive ozonolysis can cleave the double bond to yield carbonyl compounds (aldehydes or ketones), which can subsequently be derivatized via reactions like reductive amination or oxime formation.
These transformations would introduce reactive handles (e.g., hydroxyl, amine, or carbonyl groups) that can be covalently linked to biomolecules, fluorescent tags, or affinity probes using established bioconjugation chemistries.
Photochemical and Electrochemical Reactivity of this compound
The photochemical and electrochemical reactivity of this compound is an area that can be inferred from its structural features and general trends in organic photochemistry and electrochemistry. This compound contains a trisubstituted alkene, a functional group known to participate in various photochemical and electrochemical processes.
Photochemical Reactivity: Alkenes can undergo photooxygenation (e.g., with singlet oxygen), [2+2] cycloadditions, or photoisomerization upon irradiation with UV or visible light, especially in the presence of photosensitizers. While specific photochemical studies on this compound are not detailed, its alkene moiety suggests potential for such reactions. In atmospheric chemistry, sesquiterpenes, including neoclovene, are known to react with ozone, a process often initiated by photochemical events acs.org. Furthermore, the reaction of this compound with nitrate (B79036) radicals (NO₃) has been quantified, indicating its susceptibility to oxidation in atmospheric environments copernicus.org.
Electrochemical Reactivity: The alkene functionality can be electrochemically oxidized or reduced. Electrochemical methods offer pathways for selective functionalization, such as borylation or other C-H functionalizations when coupled with appropriate catalysts or mediators sioc-journal.cnrsc.orguni-regensburg.de. The electron-rich nature of the alkene could render it susceptible to anodic oxidation.
The broader fields of electro-photochemical strategies are rapidly developing for various organic transformations, including C-H functionalization and the installation of specific groups sioc-journal.cnrsc.orguni-regensburg.de. Applying these advanced techniques to this compound could potentially unlock novel synthetic routes and derivatization pathways, although specific documented applications remain limited.
Investigational Biological Activities and Mechanistic Studies of Alpha Neoclovene
In Vitro Cellular Activity of alpha-Neoclovene
Comprehensive searches for in vitro studies evaluating the cellular activities of this compound yielded no specific results.
This compound's Modulation of Cellular Proliferation and Apoptosis Pathways
No published research was identified that investigated the effects of this compound on cellular proliferation or the induction of apoptosis. Consequently, there is no available data on its potential mechanisms of action related to these pathways.
Investigations into this compound's Anti-inflammatory Effects in Cell-Based Models
There is a lack of available scientific literature detailing any investigations into the anti-inflammatory properties of this compound in cell-based models.
Antimicrobial and Antifungal Efficacy of this compound in Microbial Cultures
No studies were found that assessed the antimicrobial or antifungal efficacy of this compound against any microbial or fungal strains.
This compound's Interaction with Cellular Signaling Networks
Information regarding the interaction of this compound with any cellular signaling networks is not available in the current scientific literature.
This compound Interactions with Molecular Targets
No data has been published regarding the specific molecular targets with which this compound may interact.
Enzyme Inhibition/Activation Studies of this compound
There are no available studies that have explored the potential of this compound to inhibit or activate any enzymes.
Receptor Binding and Signaling Pathway Modulation by this compound
No research has been published detailing the binding of this compound to any specific biological receptors or its subsequent modulation of signaling pathways.
Protein-Ligand Interactions with this compound
There are no available studies that have investigated the direct interactions between this compound and any proteins.
Pharmacological Potential of this compound in Pre-clinical Models
Information regarding the pharmacological potential of this compound in preclinical models is not available in the current scientific literature.
Efficacy Assessments in Relevant Animal Models
No efficacy assessments of this compound in any animal models have been reported.
Mechanistic Insights from In Vivo this compound Studies
There are no in vivo studies that provide mechanistic insights into the biological effects of this compound.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
No structure-activity relationship (SAR) studies have been conducted on this compound or any of its analogues to determine the chemical features responsible for any potential biological activity.
Advanced Analytical Methodologies for Alpha Neoclovene Research
Chromatographic Quantification and Profiling of alpha-Neoclovene
Chromatographic techniques are fundamental for separating, identifying, and quantifying this compound, especially when present in complex mixtures.
High-Performance Liquid Chromatography (HPLC) for this compound Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating compounds based on their differential interactions with a stationary phase and a mobile phase. For this compound, HPLC is invaluable for isolating the compound from mixtures and for assessing its purity. Studies often employ reversed-phase HPLC (RP-HPLC) using C18 columns with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with water or buffer solutions researchgate.netresearchgate.netejgm.co.ukpensoft.netresearchgate.netpreprints.org. Detection methods can include UV-Vis detectors, which monitor absorbance at specific wavelengths, or Evaporative Light Scattering Detectors (ELSD) for compounds lacking chromophores researchgate.net. The retention time and peak shape in an HPLC chromatogram provide initial identification and purity indicators, respectively ejgm.co.ukwikipedia.org.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, making it highly suitable for profiling sesquiterpenes like this compound in complex matrices such as plant extracts or essential oils psu.eduescholarship.orgresearchgate.netunar.ac.idscielo.brmdpi.com. GC separates compounds based on their volatility and interaction with a stationary phase within a heated column, while the coupled mass spectrometer identifies them by their mass-to-charge ratio and fragmentation patterns scielo.bralwsci.comresearchgate.net. This compound has been identified using GC-MS in various plant matrices psu.eduresearchgate.netscielo.br. The technique allows for both qualitative identification and quantitative analysis, often employing libraries for spectral matching escholarship.orgscielo.br. GC-MS is particularly useful for profiling complex mixtures where this compound might be present alongside numerous other volatile organic compounds psu.eduresearchgate.netscielo.br.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis of this compound
Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced sensitivity, specificity, and speed for trace analysis. This technique is crucial for detecting and quantifying this compound at very low concentrations in challenging matrices copernicus.orgub.eduoaepublish.comnih.gov. UHPLC utilizes smaller particle size stationary phases and higher pressures, leading to faster separations and improved resolution compared to traditional HPLC ub.educhromatographyonline.com. The MS/MS component allows for highly selective detection by monitoring specific precursor and product ion transitions, which is vital for identifying and quantifying this compound amidst complex sample backgrounds copernicus.orgub.eduoaepublish.com. Studies have demonstrated the utility of UHPLC-MS/MS for sesquiterpene analysis, including fragmentation patterns that can serve as unique identifiers copernicus.org.
Hyphenated Techniques for On-line this compound Analysis
Hyphenated techniques, which combine separation methods with spectroscopic detection, are essential for comprehensive analysis. These techniques offer enhanced information content and efficiency, enabling on-line monitoring. GC-MS and LC-MS/MS are prime examples of hyphenated techniques widely applied in chemical analysis ajrconline.orgactascientific.comrjpn.orgafbini.gov.uk. For this compound, coupling chromatography (like GC or LC) with mass spectrometry provides a powerful platform for both identification and quantification in real-time or near real-time, facilitating the analysis of complex samples without extensive sample preparation scielo.brcopernicus.orgajrconline.orgactascientific.comrjpn.org.
Spectrophotometric and Fluorometric Approaches for this compound Detection and Quantification
Spectrophotometric and fluorometric methods offer alternative or complementary approaches for detecting and quantifying this compound.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. While this compound itself may not possess strong chromophores for direct UV-Vis detection, this technique is fundamental for characterizing compounds that do, or for analyzing samples where this compound might be present alongside UV-Vis active compounds msu.edutechnologynetworks.comlcms.czlibretexts.orgyoutube.com. It is particularly useful for quantitative analysis as absorbance is directly proportional to concentration (Beer-Lambert Law) msu.edulcms.czlibretexts.orgyoutube.com.
Fluorometric Approaches: Fluorescence spectroscopy measures the light emitted by a substance after excitation. This technique is known for its high sensitivity and selectivity, allowing for the detection of analytes at very low concentrations core.ac.ukcreative-proteomics.comazom.commdpi.com. While direct fluorescence of this compound is not widely reported, fluorescence detection can be coupled with chromatographic techniques (e.g., HPLC-Fluorescence) if this compound or its derivatives exhibit fluorescent properties or if fluorescent derivatization is employed. This offers a highly sensitive alternative for trace analysis core.ac.ukcreative-proteomics.comazom.com.
Compound List:
this compound
Computational Chemistry and Molecular Modeling of Alpha Neoclovene
Density Functional Theory (DFT) Calculations for alpha-Neoclovene Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. By calculating the electron density, DFT can determine a molecule's geometry, energy, and various reactivity descriptors.
For this compound, a dedicated DFT study would elucidate key aspects of its chemical nature. Such a study would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. From this, fundamental properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how this compound might interact with other molecules or biological receptors. To date, specific peer-reviewed studies detailing these DFT calculations for this compound have not been published.
Molecular Dynamics (MD) Simulations of this compound in Biological Environments
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation would provide a view of the dynamic behavior of this compound, revealing how its structure flexes and moves in different environments.
When simulating this compound in a biological context, such as within a lipid bilayer mimicking a cell membrane, MD can predict its preferred location and orientation. These simulations could determine whether the molecule is likely to remain on the membrane surface or penetrate its hydrophobic core, insights that are vital for understanding its bioavailability and mechanism of action. By tracking the interactions between this compound and surrounding lipid or water molecules, MD can also provide information on the stability of the molecule within these environments. Currently, there is an absence of published MD simulation studies specifically focused on this compound in biological settings.
In Silico Docking Studies of this compound with Putative Biological Targets
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound.
A docking study for this compound would involve computationally placing it into the active site of a known protein target. The process generates various possible binding poses and calculates a "docking score" for each, which estimates the strength of the interaction. A lower (more negative) score typically indicates a more favorable binding interaction. Such studies could screen this compound against a library of proteins to identify those with which it interacts most strongly, thereby suggesting its potential pharmacological targets. As of now, specific molecular docking studies identifying and validating putative biological targets for this compound are not available in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are often used to predict the activity of new, unsynthesized derivatives.
While no QSAR models have been developed specifically for a series of this compound derivatives, a 3D-QSAR study was conducted on a set of fifteen sesquiterpenoids, including (-)-α-neoclovene, to evaluate their hepatoprotective effects. nih.gov The study assessed the ability of these compounds to reduce lipid peroxidation in rat liver homogenates under two conditions: endogenous peroxidation (Assay A) and induced peroxidation (Assay B). nih.gov
The resulting QSAR models demonstrated good predictive power, suggesting a strong correlation between the molecular properties of the sesquiterpenoids and their observed hepatoprotective activity. nih.gov The quality of the models was confirmed by high values for the adjusted coefficient of determination (R²adj) and the cross-validated coefficient (Q²), as well as a low standard deviation of error of prediction (SDEP). nih.gov The study concluded that structural and chemical features like molecular shape, branching, symmetry, and the presence of electronegative fragments are key modulators of the hepatoprotective activity of these compounds. nih.gov
The statistical parameters for the developed 3D-QSAR models are presented below.
| Parameter | Assay A (Endogenous Peroxidation) | Assay B (Induced Peroxidation) |
|---|---|---|
| Adjusted R² (R²adj) | 0.819 | 0.972 |
| Cross-validated Q² | >0.950 | >0.950 |
| Standard Deviation of Error of Prediction (SDEP) | <2% | <2% |
This model provides a foundational framework that could be used to predict the hepatoprotective activity of hypothetical this compound derivatives. By computationally modifying the structure of this compound and calculating the same molecular descriptors used in the model, one could estimate the potential activity of new, related compounds before undertaking their chemical synthesis.
Ecological and Biotechnological Significance of Alpha Neoclovene
Role of alpha-Neoclovene in Plant-Herbivore Interactions and Chemical Ecology
Sesquiterpenes are widely recognized for their involvement in chemical ecology, mediating interactions between plants and other organisms, particularly herbivores nsf.gov. While research specifically detailing the direct role of this compound in plant-herbivore interactions is still emerging, its classification as a sesquiterpene places it within a group of compounds known for defensive functions, such as deterring herbivores or attracting predators of herbivores nsf.gov.
This compound has been identified as a component in the essential oils of various plants, including Panax ginseng and Dendropanax trifidus nih.govcir-safety.org. Plants produce these volatile organic compounds (VOCs) for various ecological reasons, including defense against herbivores and pathogens, and for communication copernicus.org. Sesquiterpenes, in general, can influence herbivore behavior and performance, with the diversity of these compounds within a plant influencing the outcome of these interactions nih.gov.
Furthermore, this compound is known to be a rearrangement product of more common sesquiterpenes like β-caryophyllene and isocaryophyllene (B31545) under acidic conditions caltech.edunih.gov. This suggests that its presence in natural sources may arise from the transformation of primary biosynthetic products, potentially influenced by environmental factors or plant metabolic processes. The study of these sesquiterpenes and their derivatives contributes to understanding the complex chemical landscape that governs plant-herbivore relationships nsf.govnih.gov.
Table 1: Natural Occurrence of this compound in Plant Species
| Plant Species | Part of Plant | Notes | Reference |
| Dendropanax trifidus | Not specified | Reported occurrence of this compound. | nih.gov |
| Panax ginseng | Root | Component of the root essential oil; also referred to as α-panaxene. | nih.govcir-safety.org |
| Citrus grandis | Not specified | Reported occurrence of this compound. | thegoodscentscompany.com |
Table 2: Biosynthetic Precursors and Rearrangement Products of this compound
| Precursor/Related Compound | Transformation/Role | Product(s) | Reference |
| β-Caryophyllene | Acid-catalyzed rearrangement | α-Neoclovene, Clovene, β-Caryolanol | caltech.edunih.gov |
| Isocaryophyllene | Acid-catalyzed rearrangement (e.g., with FeCl₃) | α-Neoclovene, Tricyclic olefin (37) | nih.gov |
| Farnesyl Pyrophosphate (FPP) | Enzymatic polycyclization (via cation intermediates) | Leads to precursors of sesquiterpenes like α-Neoclovene | nih.gov |
Microbial Production of this compound through Synthetic Biology Approaches
The field of synthetic biology offers promising avenues for the sustainable production of valuable natural products, including sesquiterpenes like this compound. By engineering microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), researchers aim to create cell factories capable of efficient biosynthesis mdpi.complos.orgfrontiersin.org.
Studies have demonstrated the production of sesquiterpenoids, including this compound and β-caryophyllene, by engineered Saccharomyces cerevisiae mdpi.com. This approach typically involves identifying and expressing the relevant terpene synthase genes within the host organism, often coupled with optimizing metabolic pathways to channel precursor molecules, such as farnesyl pyrophosphate (FPP), towards the desired product mdpi.complos.org. The biosynthesis of FPP itself originates from primary metabolic pathways, utilizing precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) mdpi.complos.orgbotanyjournals.com.
Engineering microorganisms for terpene production offers several advantages over traditional extraction from plants, including greater control over production, potential for higher yields, and reduced reliance on agricultural land and seasonal variations frontiersin.orgbiotechrep.ir. This biotechnological route is crucial for developing sustainable and scalable methods for obtaining complex molecules like this compound.
Future Perspectives and Emerging Research Directions for Alpha Neoclovene
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
The elucidation of alpha-Neoclovene's complete biosynthetic pathway remains an active area of research. Future efforts will focus on identifying and characterizing the specific enzymes responsible for its formation from farnesyl pyrophosphate (FPP) or related precursors. This includes employing advanced genomic and proteomic techniques to uncover novel terpene synthases (TPSs) and other associated enzymes that may catalyze key cyclization and rearrangement steps. Understanding these enzymatic mechanisms could reveal previously unknown biochemical transformations and provide insights into the evolution of sesquiterpene biosynthesis. Research is also directed towards exploring variations in these pathways across different organisms or under specific environmental conditions, which could lead to the discovery of new this compound isomers or related compounds.
Development of Advanced Synthetic Strategies for Complex this compound Analogues
While this compound itself can be formed through the rearrangement of β-caryophyllene under acidic conditions, leading to complex mixtures nih.gov, the development of more controlled and efficient synthetic strategies for this compound and its complex analogues is a significant future direction. This includes exploring novel catalytic methods, such as organocatalysis or metal-catalyzed cyclizations, that can precisely control stereochemistry and regioselectivity. The aim is to develop scalable synthetic routes that allow for the facile generation of diverse analogues with modified structural features. Such synthetic efforts are crucial for structure-activity relationship (SAR) studies and for producing compounds with enhanced or novel biological properties. For instance, research into chemoenzymatic approaches that combine enzymatic transformations with chemical synthesis offers a promising avenue for accessing complex terpene scaffolds efficiently researchgate.net.
Identification of Novel Biological Targets and Therapeutic Applications of this compound
Emerging research aims to uncover the full spectrum of biological activities and potential therapeutic applications of this compound and its derivatives. Future studies will focus on identifying specific molecular targets and elucidating the mechanisms of action through which these compounds exert their effects. This may involve screening against a wide range of biological assays, including those relevant to inflammation, neuroprotection, and antimicrobial activity, given the known bioactivities of related sesquiterpenes frontiersin.orgmdpi.com. Furthermore, the potential of this compound as a scaffold for drug discovery warrants investigation, with efforts directed towards synthesizing libraries of analogues to identify lead compounds for various therapeutic areas. The exploration of its interaction with biological systems, such as its potential role in modulating cellular pathways or interacting with specific receptors, will be a key focus.
Integration of Omics Technologies in this compound Research
The integration of omics technologies, including genomics, transcriptomics, metabolomics, and proteomics, is set to revolutionize this compound research. Future studies will leverage these approaches to gain a holistic understanding of its biosynthesis, metabolism, and biological impact. For example, metabolomic profiling can identify novel this compound derivatives in natural sources or cell cultures, while transcriptomic and proteomic analyses can reveal the gene expression patterns and protein networks involved in its production or response. Combining these datasets through systems biology approaches will enable the identification of key regulatory points in biosynthetic pathways and provide deeper insights into the compound's interactions within biological systems. This integrated approach is crucial for understanding the complex interplay between this compound and its environment or host.
Bioengineering for Enhanced this compound Production and Diversification
Significant future research will focus on bioengineering strategies to enhance the production and diversification of this compound. This involves the metabolic engineering of microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, to optimize the expression of genes involved in the mevalonate (B85504) (MVA) or MEP pathways and to introduce heterologous terpene synthases responsible for this compound formation mdpi.comresearchgate.net. Synthetic biology tools will be employed to engineer novel biosynthetic pathways, enabling the production of non-natural this compound analogues with tailored properties. Furthermore, research will explore the use of plant cell cultures or whole-plant metabolic engineering to increase yields and produce structurally diverse compounds. Optimization of fermentation processes and downstream purification will also be critical for achieving economically viable production scales.
Q & A
Q. How can researchers enhance the transparency of this compound research data?
- Methodological Answer : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo, PubChem) with unique DOIs. Provide metadata templates describing experimental conditions, instrument settings, and analysis pipelines. Use version-control systems for iterative data updates and cite all third-party tools/software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
